molecular formula C23H18ClNO4 B11061757 N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide

Cat. No.: B11061757
M. Wt: 407.8 g/mol
InChI Key: RNXVJFNPNKCHIX-UHFFFAOYSA-N
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Description

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide is a complex organic compound that features a benzodioxin ring system fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide typically involves multiple steps. One common approach is the condensation of 2-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions to form the intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-nitrobenzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide

Uniqueness

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide is unique due to its specific structural features, such as the benzodioxin ring system and the chlorophenyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide

InChI

InChI=1S/C23H18ClNO4/c1-14-6-8-15(9-7-14)23(27)25-19-13-21-20(28-10-11-29-21)12-17(19)22(26)16-4-2-3-5-18(16)24/h2-9,12-13H,10-11H2,1H3,(H,25,27)

InChI Key

RNXVJFNPNKCHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4Cl)OCCO3

Origin of Product

United States

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